3-Phenanthrol CAS number and properties
3-Phenanthrol CAS number and properties
An In-depth Technical Guide to 3-Phenanthrol
Abstract
This technical guide provides a comprehensive overview of 3-Phenanthrol (CAS No: 605-87-8), a hydroxylated derivative of phenanthrene. 3-Phenanthrol is a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis, and biological relevance. The guide includes detailed experimental protocols for its analysis and visual diagrams of its synthesis, metabolic pathway, and analytical workflows to facilitate a deeper understanding.
Introduction
3-Phenanthrol, also known as 3-hydroxyphenanthrene, is an organic compound belonging to the phenanthrol class.[1][2] It is structurally characterized by a phenanthrene core with a hydroxyl group at the C3 position. As a primary metabolite of phenanthrene, a widespread environmental pollutant, 3-Phenanthrol is of significant interest in toxicology and environmental science.[3][4] The study of phenanthrene metabolites like 3-Phenanthrol is crucial for understanding the metabolic activation and detoxification pathways of PAHs in biological systems.[5] While PAHs are often associated with carcinogenicity through the formation of diol epoxides, the generation of phenolic derivatives such as phenanthrols is generally considered a detoxification pathway.[5] This guide synthesizes the available technical data on 3-Phenanthrol, providing a foundational resource for its application in research.
Chemical and Physical Properties
3-Phenanthrol is typically an off-white to light-brown solid at room temperature.[6] It is sparingly soluble in water but shows good solubility in many low-polarity organic solvents.[2][7]
Table 1: Chemical and Physical Properties of 3-Phenanthrol
| Property | Value | Source |
| CAS Number | 605-87-8 | [1][3][6][8] |
| Molecular Formula | C₁₄H₁₀O | [1][3][6][8] |
| Molecular Weight | 194.23 g/mol | [1][3][6][8] |
| IUPAC Name | phenanthren-3-ol | [1] |
| Synonyms | 3-Hydroxyphenanthrene, 3-Phenanthrenol | [1][9] |
| Appearance | Off-white to beige or light-brown solid | [6][9] |
| Purity | ≥ 95-97% (Commercially available) | [3][6] |
| Water Solubility | 0.0053 g/L (Predicted) | [2] |
| logP | 3.65 - 4.19 (Predicted) | [2] |
| pKa (Strongest Acidic) | 9.75 (Predicted) | [2] |
| Storage Temperature | +4°C to +20°C | [3][10] |
Spectroscopic Data
The structural identity of 3-Phenanthrol is confirmed by various spectroscopic techniques. The data presented below is sourced from the PubChem database.[1]
Table 2: Summary of Spectroscopic Data for 3-Phenanthrol
| Technique | Key Signals / Properties |
| ¹H NMR | (400 MHz, CDCl₃) Shifts observed at δ (ppm): 8.53-7.14, characteristic of the aromatic protons on the phenanthrene skeleton.[1] |
| ¹³C NMR | (100.54 MHz, CDCl₃) Key shifts at δ (ppm): 154.32 (C-OH), and a range from 132.43 to 106.95 for the other 13 aromatic carbons.[1] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 194. Key fragments observed at m/z = 165, 139.[1] |
| Infrared (IR) | Spectra acquired via KBr wafer show characteristic peaks for O-H stretching (hydroxyl group) and C-H/C=C stretching (aromatic rings).[1] |
Synthesis and Metabolic Formation
Chemical Synthesis
A common laboratory-scale synthesis of 3-Phenanthrol involves the diazotization of 3-aminophenanthrene, followed by hydrolysis of the resulting diazonium salt.[11] This standard method provides a reliable route to obtaining the target phenol.
Caption: General workflow for the synthesis of 3-Phenanthrol.
Metabolic Formation
In biological systems, 3-Phenanthrol is a metabolite of phenanthrene.[3] Phenanthrene undergoes metabolic processing, which can lead to either detoxification or bioactivation. The formation of phenanthrols represents a key detoxification route, while the diol epoxide pathway is associated with carcinogenesis.[5]
Caption: Metabolic fate of Phenanthrene in biological systems.
Biological Activity and Applications
While the phenanthrene class of compounds exhibits a wide range of biological activities—including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects—3-Phenanthrol itself is primarily studied as a biomarker for PAH exposure.[12][13] Its quantification in biological fluids like urine is used to assess an individual's metabolic profile for handling PAHs, potentially indicating cancer susceptibility.[5] Ratios of detoxification products (like 3-Phenanthrol) to activation products (like trans,anti-PheT) can provide insights into an individual's risk profile.[5]
Experimental Protocols
Analysis of Phenanthrols in Human Urine via GC-MS
This protocol is adapted from a method developed for quantifying phenanthrols in human urine to assess PAH exposure.[5]
Objective: To quantify 1-, 2-, 3-, and 4-phenanthrol in human urine samples.
Materials:
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Urine samples
-
β-glucuronidase and arylsulfatase enzymes
-
[ring-¹³C₆]3-phenanthrol (Internal Standard)
-
Solid Phase Extraction (SPE) cartridges
-
Silylating agent (e.g., BSTFA)
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Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Sample Preparation:
-
Thaw a urine aliquot and centrifuge to remove particulates.
-
Add the internal standard, [ring-¹³C₆]3-phenanthrol, to the supernatant.
-
Adjust the pH and add β-glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites. Incubate as required.
-
-
Extraction:
-
Perform liquid-liquid partitioning to create a fraction enriched in phenanthrols.
-
Further purify and concentrate the sample using Solid Phase Extraction (SPE).
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add a silylating agent to convert the hydroxyl group of the phenanthrols into trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.
-
-
GC-MS Analysis:
-
Analyze the silylated derivatives using a GC-MS system.
-
GC Conditions: Use a capillary column suitable for PAH analysis. Program the oven temperature with a gradient to separate the different phenanthrol isomers.
-
MS Conditions: Operate the mass spectrometer in positive ion chemical ionization (PICI) mode with selected ion monitoring (SIM) to achieve high sensitivity and specificity for the target analytes and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of phenanthrol standards.
-
Calculate the concentration of each phenanthrol isomer in the urine samples based on the ratio of the analyte peak area to the internal standard peak area. Normalize results to creatinine levels.
-
Caption: Workflow for the GC-MS analysis of phenanthrols.
Safety and Handling
3-Phenanthrol is a potentially toxic compound intended for research use only.[2][8] As a metabolite of phenanthrene, a known PAH, it should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (+4°C).[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[14]
References
- 1. 3-Phenanthrol | C14H10O | CID 95724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenanthrene (HMDB0059799) [hmdb.ca]
- 3. 3-Phenanthrol | CAS 605-87-8 | LGC Standards [lgcstandards.com]
- 4. 3-Phenanthrol | 605-87-8 [chemicalbook.com]
- 5. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Phenanthrol | CymitQuimica [cymitquimica.com]
- 7. Phenanthrene - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. 3-HYDROXY-PHENANTHRENE | CymitQuimica [cymitquimica.com]
- 10. 3-Hydroxyphenanthrene | CAS 605-87-8 | LGC Standards [lgcstandards.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
